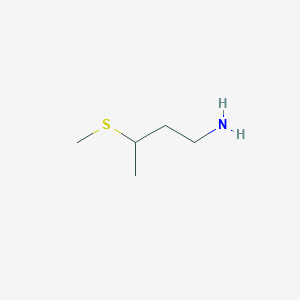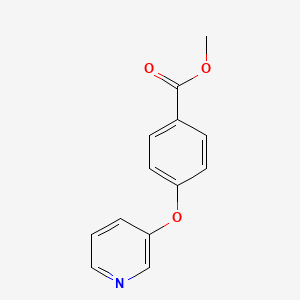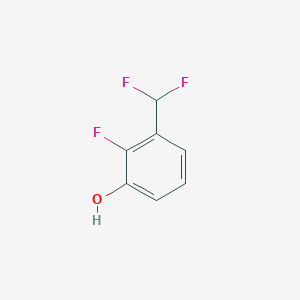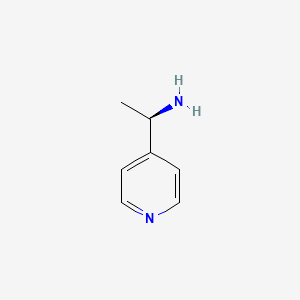
(R)-1-(4-吡啶基)乙胺
描述
“®-1-(4-Pyridyl)ethylamine” is a chemical compound with the CAS Number: 45682-36-8 . It has a molecular weight of 122.17 . The IUPAC name for this compound is (1R)-1-(4-pyridinyl)ethanamine . It is stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of “®-1-(4-Pyridyl)ethylamine” is C7H10N2 . The molecule contains a total of 19 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Physical and Chemical Properties Analysis
“®-1-(4-Pyridyl)ethylamine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 221.1±15.0 °C at 760 mmHg . The vapor pressure is 0.1±0.科学研究应用
1. 催化和合成
(R)-1-(4-吡啶基)乙胺衍生物经常被用作催化反应中的配体。例如,双(2-吡啶基)乙胺(bpea)配体是合成二核钌配合物的前体,这些配合物以Ce(IV)为氧化剂催化将水氧化为分子二氧化氧(Mola et al., 2011)。此外,这些配合物已经被研究,以探索它们在环丙烷化反应中的潜力,作为提高化学合成效率的努力的一部分(Bianchini & Lee, 2000)。
2. 生物分子功能化
吡啶衍生物,包括(R)-1-(4-吡啶基)乙胺,已被研究用作双功能螯合剂,特别是在生物分子标记中的作用。这些配体已经显示出在形成稳定配合物方面取得了有希望的结果,这些配合物可以用于生物分子标记,为未来在医学诊断和治疗应用中提供了途径(Xia et al., 2009)。
3. 分子工程和光反应控制
(R)-1-(4-吡啶基)乙胺衍生物的分子结构可以被设计成具有特定的性质。例如,将(4-吡啶基)乙炔基固定在六烯基团上的二芳基乙烯衍生物在吡啶基固化后已显示出其光反应性受到控制。这一发现对于光化学领域是重要的,其中控制化合物的光反应性对于开发新材料和应用至关重要(Yumoto et al., 2008)。
4. 材料科学和超分子化学
在材料科学和超分子化学领域,(R)-1-(4-吡啶基)乙胺衍生物是某些化合物的结构框架的一部分。这些化合物展示出有趣的性质,并且被研究其在磁性材料和分子电子学中的潜在应用(Arora et al., 2011)。
作用机制
Target of Action
Pyridyl compounds, such as pyridinium salts, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridyl compounds can participate in various chemical reactions, such as thiol-disulfide exchange reactions , which can be exploited for the reversible conjugation of therapeutic agents .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, the photocatalytic performance of certain pyridyl compounds can be greatly improved by ligand modification . .
生化分析
Biochemical Properties
®-1-(4-Pyridyl)ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of ®-1-(4-Pyridyl)ethylamine to its target molecules .
Cellular Effects
The effects of ®-1-(4-Pyridyl)ethylamine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, ®-1-(4-Pyridyl)ethylamine has been shown to modulate the activity of certain G-protein coupled receptors, leading to changes in intracellular signaling cascades. This modulation can result in altered gene expression and metabolic activity within the cell .
Molecular Mechanism
At the molecular level, ®-1-(4-Pyridyl)ethylamine exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist for various receptors, depending on the context. Additionally, ®-1-(4-Pyridyl)ethylamine can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-(4-Pyridyl)ethylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(4-Pyridyl)ethylamine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to ®-1-(4-Pyridyl)ethylamine in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of ®-1-(4-Pyridyl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced receptor activity or enzyme modulation. At higher doses, ®-1-(4-Pyridyl)ethylamine can induce toxic or adverse effects, including cellular toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which ®-1-(4-Pyridyl)ethylamine exerts its optimal effects .
Metabolic Pathways
®-1-(4-Pyridyl)ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Understanding the metabolic pathways of ®-1-(4-Pyridyl)ethylamine is crucial for elucidating its role in cellular processes and potential therapeutic applications .
Transport and Distribution
The transport and distribution of ®-1-(4-Pyridyl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of ®-1-(4-Pyridyl)ethylamine across cellular membranes and its localization within different cellular compartments . The distribution of ®-1-(4-Pyridyl)ethylamine can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
®-1-(4-Pyridyl)ethylamine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of ®-1-(4-Pyridyl)ethylamine can affect its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
(1R)-1-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


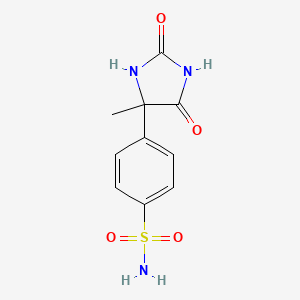
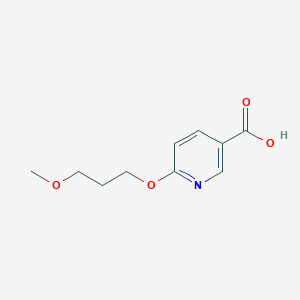
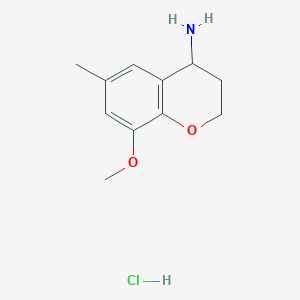

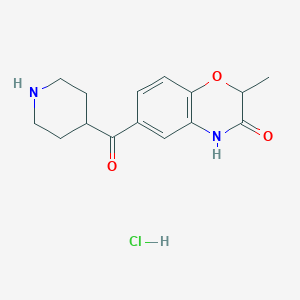
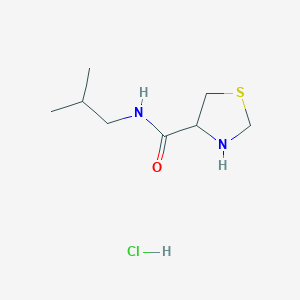
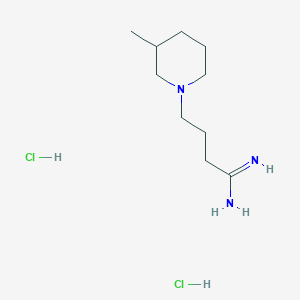

![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
